Hydrogen Bonding Profile: Pyrimidin-5(2H)-one vs. 2-Hydroxypyrimidine (2(1H)-Pyrimidinone)
Pyrimidin-5(2H)-one (CAS 220560-88-3) exhibits a distinct hydrogen bonding profile compared to its isomer 2-hydroxypyrimidine (CAS 557-01-7, also known as 2(1H)-pyrimidinone). Specifically, Pyrimidin-5(2H)-one has zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), whereas 2-hydroxypyrimidine possesses one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) . The absence of a hydrogen bond donor in Pyrimidin-5(2H)-one is a direct consequence of the carbonyl group being located at the 5-position rather than the 2-position, which prevents the enol-keto tautomerization that generates a hydroxyl donor in 2-hydroxypyrimidine . This difference fundamentally alters the compound's capacity for intermolecular hydrogen bonding and its behavior in supramolecular assemblies [1].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2-Hydroxypyrimidine (CAS 557-01-7, 2(1H)-Pyrimidinone): HBD = 1 |
| Quantified Difference | ΔHBD = -1 (Target compound has one fewer hydrogen bond donor) |
| Conditions | Calculated molecular properties based on chemical structure |
Why This Matters
This difference is critical for applications in supramolecular chemistry, crystal engineering, and molecular recognition, where predictable hydrogen bonding patterns are essential for successful experimental outcomes.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17858158, 5(2H)-Pyrimidinone. View Source
